![molecular formula C18H18F3N3O2 B2715787 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034276-61-2](/img/structure/B2715787.png)
3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known as TFP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M3 (M3R), which is involved in various physiological processes, such as smooth muscle contraction, glandular secretion, and insulin release. TFP has been used to study the role of M3R in different tissues and diseases, such as asthma, diabetes, and cancer.
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibitor
One study identified a compound structurally related to 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetics profiles and demonstrated an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in neurological disorders (Yamamoto et al., 2016).
Anti-angiogenic and DNA Cleavage Activity
Another study synthesized derivatives of a similar compound and evaluated them for their in vivo anti-angiogenic effects using the chick chorioallantoic membrane (CAM) model. The compounds efficiently blocked the formation of blood vessels and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
In a study on the metabolism of Flumatinib, a compound sharing a similar chemical backbone, the main metabolites in humans after oral administration were identified. The study provided insights into the metabolic pathways of this antineoplastic tyrosine kinase inhibitor in chronic myelogenous leukemia patients, highlighting the importance of understanding drug metabolism for therapeutic applications (Gong et al., 2010).
Inhibitor of Soluble Epoxide Hydrolase
Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds demonstrated the importance of the triazine heterocycle for potency and selectivity, indicating their potential in developing treatments for diseases modulated by soluble epoxide hydrolase (Thalji et al., 2013).
Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols
A study focused on synthesizing novel fused heterobicycles, including 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, demonstrating the compound's versatility in creating pharmacologically active structures (Karthikeyan et al., 2014).
Propriétés
IUPAC Name |
3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)15-5-1-2-6-16(15)23-17(25)24-11-3-4-14(12-24)26-13-7-9-22-10-8-13/h1-2,5-10,14H,3-4,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQIRXXFJPRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.